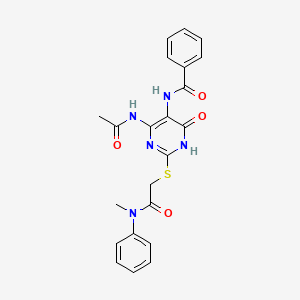

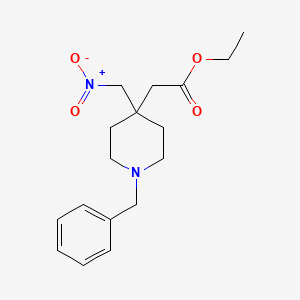

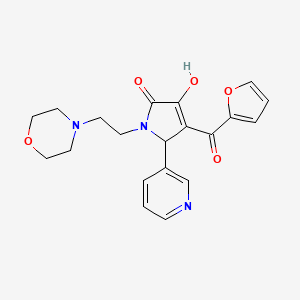

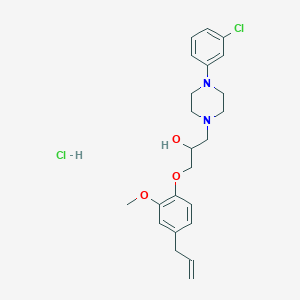

(1-Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

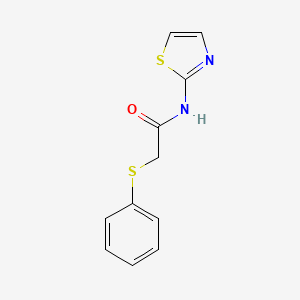

1-(Benzyl-4-nitromethyl-piperidin-4-yl)-acetic acid ethyl ester (1-BNMPE) is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to a class of compounds known as nitromethylpiperidines, which have been studied for their ability to act as pro-drugs or as inhibitors of enzymes and other biochemical processes. 1-BNMPE has been used in a variety of laboratory experiments and has been found to have a range of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis of piperidine derivatives from serine and terminal acetylenes through Claisen rearrangement indicates a versatile approach to producing a broad range of amines containing a substituted piperidine subunit. This method highlights the generality and utility of piperidine derivatives as intermediates in organic synthesis (Acharya & Clive, 2010).

Catalysis and Material Science

- Research involving the esterification of acetic acid with benzyl alcohol catalyzed by Brønsted acidic ionic liquid functionalized ethyl-bridged organosilica hollow nanospheres demonstrates the potential of using piperidine and its derivatives in catalysis. This process aims to decrease the oxygen content and acidity of crude pyrolysis biofuels, showcasing the application in renewable energy and material science (Zhang et al., 2018).

Medicinal Chemistry and Drug Design

- The stereospecific microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate to its hydroxy ester derivatives with high diastereo- and enantioselectivities points to applications in chiral synthesis and drug development. Such processes are crucial for creating active pharmaceutical ingredients with desired pharmacological effects (Guo et al., 2006).

Coordination Chemistry

- Tetranuclear Zn(II) and mononuclear Ni(II) based coordination polymers derived from a pair of isomeric 1,2,4-triazole ligands substituted by pyridine and acetate ethyl ester groups indicate the role of such compounds in constructing novel materials. These materials could have applications ranging from catalysis to molecular electronics (Hu et al., 2016).

Propriétés

IUPAC Name |

ethyl 2-[1-benzyl-4-(nitromethyl)piperidin-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-2-23-16(20)12-17(14-19(21)22)8-10-18(11-9-17)13-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJUZODKTPHDAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCN(CC1)CC2=CC=CC=C2)C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

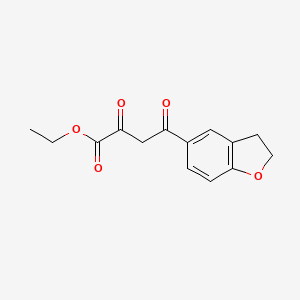

![3-[2-[butyl(methyl)amino]ethyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2586415.png)

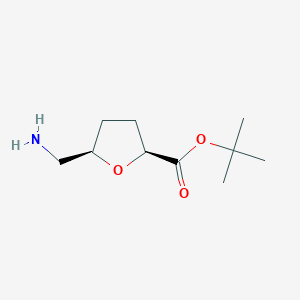

![1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol](/img/structure/B2586434.png)